({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
The compound “({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone” is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone” typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the bromophenyl and difluoromethyl groups is usually accomplished through selective halogenation and fluorination reactions, respectively. The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction with suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential interactions with various biomolecules can be studied to understand its effects on cellular processes. This could include investigations into its binding affinity with proteins or its role in modulating enzyme activity.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it suitable for use in specialized applications, such as in the production of advanced polymers or coatings.
Mechanism of Action
The mechanism by which “({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone” exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone” include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups, leading to variations in their properties and applications.
Uniqueness
What sets this compound apart is its combination of a bromophenyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
[(E)-1-(4-bromophenyl)ethylideneamino] 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrF2N4O2/c1-13-3-5-16(6-4-13)19-11-20(21(25)26)30-22(28-19)18(12-27-30)23(31)32-29-14(2)15-7-9-17(24)10-8-15/h3-12,21H,1-2H3/b29-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMHXLVSRRLOLX-IPPBACCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)ON=C(C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O/N=C(\C)/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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